Product packaging for 3-Acetyloxy-2-acetylaminofluorene(Cat. No.:CAS No. 7213-98-1)

3-Acetyloxy-2-acetylaminofluorene

Cat. No.: B12690899
CAS No.: 7213-98-1
M. Wt: 281.30 g/mol
InChI Key: ZNJHDEZOETZXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyloxy-2-acetylaminofluorene (NAAAF), with the CAS Registry Number 6098-44-8 and molecular formula C17H15NO3, is a potent, direct-acting derivative of the carcinogen 2-acetylaminofluorene (2-AAF) . This compound is exclusively used as a critical biochemical tool in scientific studies of carcinogenesis and mutagenesis, bypassing the need for metabolic activation that is required by its parent compound . Its primary research value lies in its ability to form stable adducts with DNA, which it accomplishes by preferentially reacting with the C-8 position of guanine . This reaction leads to the formation of major adducts such as N-(guanin-8-yl)-2-aminofluorene and can result in single-strand breaks in the DNA molecule, making it an excellent agent for investigating DNA damage and repair mechanisms . Studies have demonstrated its activity in inducing unscheduled DNA synthesis (UDS) in vitro models, including rodent hepatocytes, and have shown substantial DNA binding in various rat tissues in vivo . Researchers utilize NAAAF to probe the intricacies of DNA repair pathways, understand the molecular basis of chemical carcinogenesis, and study the structural and functional consequences of specific DNA lesions. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO3 B12690899 3-Acetyloxy-2-acetylaminofluorene CAS No. 7213-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-acetamido-9H-fluoren-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-10(19)18-16-8-13-7-12-5-3-4-6-14(12)15(13)9-17(16)21-11(2)20/h3-6,8-9H,7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJHDEZOETZXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222439
Record name 3-Acetoxy-2-acetylaminofluorene
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URL https://comptox.epa.gov/dashboard/DTXSID70222439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7213-98-1
Record name 3-Acetyloxy-2-acetylaminofluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007213981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetoxy-2-acetylaminofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ACETYLOXY-2-ACETYLAMINOFLUORENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KJ11S867Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Activation and Bioactivation Pathways of 3 Acetyloxy 2 Acetylaminofluorene

Role of N-Hydroxy-2-acetylaminofluorene as a Proximal Metabolite Precursor

The metabolic journey towards the formation of 3-Acetyloxy-2-acetylaminofluorene begins with the parent compound, 2-acetylaminofluorene (B57845) (AAF). The initial and obligatory step in the activation of AAF is N-hydroxylation. creativebiolabs.netoup.com This reaction is catalyzed by cytochrome P-450 (CYP) enzymes, particularly the CYP1A2 isozyme, which are found in the endoplasmic reticulum of liver cells and other tissues. wikipedia.orgcreativebiolabs.netoup.com

The product of this enzymatic reaction is N-Hydroxy-2-acetylaminofluorene (N-OH-AAF). creativebiolabs.net This N-hydroxy metabolite is considered a "proximal carcinogen"—a substance that is more potent than the parent molecule and is a direct precursor to the ultimate carcinogenic species. wikipedia.orgcreativebiolabs.net While N-OH-AAF can be further metabolized through several pathways, it is its role as the immediate substrate for O-acetylation that leads directly to the formation of this compound. creativebiolabs.netnih.gov The generation of N-OH-AAF is a rate-limiting step for the subsequent formation of DNA-reactive metabolites. oup.comnih.gov

Enzymatic O-Acetylation by Cytosolic N-Acetyltransferases in its Formation

Once formed, N-Hydroxy-2-acetylaminofluorene is transported from the endoplasmic reticulum to the cytosol, where it undergoes a crucial phase II metabolic reaction: O-acetylation. This reaction involves the transfer of an acetyl group from a donor molecule to the oxygen atom of the N-hydroxy group of N-OH-AAF. wikipedia.orgcreativebiolabs.net The resulting product is the highly unstable ester, this compound (also referred to as N-acetoxy-N-2-acetylaminofluorene or N-acetoxy-AAF). wikipedia.orgnih.gov

This bioactivation step is catalyzed by a class of cytosolic enzymes known as N-acetyltransferases (NATs). wikipedia.orgcreativebiolabs.net Research has identified two primary isozymes involved in this process: NAT1 and NAT2. scispace.com While both enzymes can catalyze the O-acetylation of arylhydroxamic acids like N-OH-AAF, they exhibit different kinetic properties and expression patterns. scispace.comoup.com In some animal models, NAT2 shows significantly higher activity for the O-acetylation of N-hydroxy-2-acetylaminofluorene compared to NAT1. scispace.com This enzymatic conversion is a critical determinant of the genotoxic potential of the parent compound, as it generates the highly reactive N-acetoxy ester. oup.com

Enzyme IsozymeLocationFunction in AAF Metabolism
NAT1 CytosolCatalyzes O-acetylation of N-OH-AAF. scispace.com
NAT2 CytosolExhibits high activity for the O-acetylation of N-OH-AAF. scispace.com

Formation of Reactive Nitrenium Ions as Ultimate Electrophiles

This compound is a chemically unstable compound. rsc.org Its significance in carcinogenesis stems from its spontaneous decomposition into a highly reactive electrophilic species. ontosight.aicreativebiolabs.net The acetoxy group is an excellent leaving group, and its departure results in the formation of a resonance-stabilized arylnitrenium ion (or arylamidonium ion). ontosight.aiwikipedia.orgcreativebiolabs.net

This nitrenium ion is considered the "ultimate electrophile" or the ultimate carcinogenic metabolite of 2-acetylaminofluorene. ontosight.ai Being highly electron-deficient, it readily attacks nucleophilic sites on cellular macromolecules. nih.gov Its primary target is DNA, where it forms covalent bonds, or adducts, most commonly at the C8 position of guanine (B1146940) residues. nih.govwikipedia.org The formation of these DNA adducts can lead to mutations during DNA replication, initiating the process of cancer. ontosight.ai The solvolysis of this compound proceeds almost exclusively through the formation of this nitrenium ion. rsc.org

Other Enzymatic and Non-Enzymatic Rearrangements in its Activation Cascade

While the O-acetylation of N-OH-AAF is a primary route to the formation of a reactive electrophile, it is not the only pathway in the activation cascade. Other enzymatic and non-enzymatic processes contribute to the metabolic activation of AAF.

Sulfation: In addition to O-acetylation, the N-hydroxy metabolite can be esterified by cytosolic sulfotransferase (SULT) enzymes. wikipedia.orgcreativebiolabs.net This reaction produces an N-sulfonoxy ester (N-sulfonoxy-2-acetylaminofluorene), which is also highly unstable and spontaneously breaks down to form the same reactive nitrenium ion. wikipedia.orgnih.gov

Deacetylation: Another important reaction is deacetylation. Microsomal deacetylase enzymes can remove the acetyl group from N-OH-AAF to form N-hydroxy-2-aminofluorene (N-OH-AF). wikipedia.orgnih.gov This metabolite can also be activated, for instance, by O-acetylation via NATs to form N-acetoxy-2-aminofluorene, which is another potent electrophile. nih.gov Furthermore, this compound itself can undergo deacetylation, a process that can be inhibited by the compound paraoxon, to form a reactive derivative. oup.comnih.govaacrjournals.org

Intramolecular Rearrangement: Some N-acyloxy derivatives of fluorene (B118485) are known to undergo rearrangement where the acyloxy group migrates from the nitrogen atom to carbon positions on the fluorene ring. nih.gov However, these ring-substituted products are generally found to be ineffective as mutagens compared to the N-acetoxy ester that generates the nitrenium ion. nih.gov

PathwayEnzyme(s) InvolvedIntermediate FormedUltimate Reactant
O-Acetylation N-Acetyltransferases (NAT1, NAT2) scispace.comThis compound creativebiolabs.netNitrenium Ion ontosight.ai
Sulfation Sulfotransferases (SULTs) creativebiolabs.netN-sulfonoxy-2-acetylaminofluorene nih.govNitrenium Ion wikipedia.org
Deacetylation Deacetylases nih.govaacrjournals.orgN-hydroxy-2-aminofluorene wikipedia.orgNitrenium Ion (after subsequent activation) wikipedia.org

These interconnected pathways highlight the complex metabolic network that converts the relatively inert 2-acetylaminofluorene into potent, DNA-damaging agents, with this compound standing as a key, highly reactive intermediate.

Molecular Mechanisms of Dna Adduct Formation by 3 Acetyloxy 2 Acetylaminofluorene

Electrophilic Attack on DNA Nucleophilic Sites

The carcinogenic activity of 3-Acetyloxy-2-acetylaminofluorene is predicated on its metabolic activation to a highly reactive electrophilic species. The acetoxy group at the 3-position can be hydrolyzed, leading to the formation of a reactive nitrenium ion. ontosight.ai This positively charged intermediate is a potent electrophile that seeks out and attacks electron-rich, nucleophilic sites within the DNA molecule. ontosight.aipnas.orgnih.gov The primary targets for this electrophilic attack are the nitrogen and carbon atoms of the purine (B94841) bases, particularly guanine (B1146940). pnas.orgwikipedia.org

The formation of these covalent DNA adducts is a critical initiating step in chemical carcinogenesis. ontosight.aiontosight.ai The adduction process alters the chemical structure of the DNA, which can subsequently lead to errors during DNA replication and transcription, ultimately resulting in mutations. ontosight.aipnas.org

Specificity for Deoxyguanosine Adducts in DNA

Experimental evidence has unequivocally demonstrated that the interaction of activated this compound with DNA predominantly results in the formation of adducts at the guanine base. nih.govnih.govacs.org Two major and one minor, yet persistent, adducts have been identified and extensively studied.

Formation of N-(Deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) Adducts

The most abundant DNA adduct formed is N-(Deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), where the C8 atom of guanine is covalently linked to the nitrogen atom of the 2-acetylaminofluorene (B57845) moiety. ontosight.ainih.govnih.govacs.org The formation of this adduct is a result of the electrophilic attack of the nitrenium ion on the C8 position of the guanine base. ontosight.aiwikipedia.org

Studies using various analytical techniques have confirmed the prevalence of this adduct. For instance, enzymatic hydrolysis of DNA treated with [3H]N-acetoxy-2-acetylaminofluorene ([3H]NA-AAF) revealed that dG-C8-AAF constituted approximately 73% of the total adducts formed. nih.gov This particular adduct is known to cause significant distortion to the DNA helix and is a strong block to DNA synthesis by various DNA polymerases. pnas.orgnih.gov

Formation of 3-(Deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) Adducts

A second, less frequent, adduct is 3-(Deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF), which involves the covalent bonding of the fluorene (B118485) derivative to the exocyclic N2 amino group of guanine. nih.govnih.govacs.org While formed in smaller quantities, this adduct is noteworthy for its persistence in tissues. acs.orgnih.govacs.org

Enzymatic digestion of DNA modified with [3H]NA-AAF showed that dG-N2-AAF accounted for about 7% of the total adducts. nih.gov Unlike the major dG-C8-AAF adduct, the dG-N2-AAF adduct causes less distortion to the DNA helix. nih.gov However, its persistence suggests it may play a significant role in the long-term mutagenic consequences of exposure to this carcinogen. acs.orgnih.govacs.org

Generation of Deacetylated Adducts (e.g., N-(Deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF)) through Metabolic Processing

In addition to the acetylated adducts, metabolic processes within the cell can lead to the formation of deacetylated adducts. nih.govnih.gov The primary deacetylated adduct is N-(Deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). nih.govnih.govnih.gov This adduct arises from the enzymatic deacetylation of N-hydroxy-2-acetylaminofluorene to the ultimate mutagen, N-hydroxy-2-aminofluorene, which then reacts with DNA. nih.gov

Interestingly, in vivo studies have shown that the deacetylated dG-C8-AF can be the major adduct found in certain tissues. nih.govnih.gov For example, high-performance liquid chromatography analyses of DNA from the bone marrow and spleen of rats treated with this compound revealed that dG-C8-AF comprised over 80% of the total adducts. nih.gov This highlights the critical role of metabolic pathways in determining the final spectrum of DNA damage.

Table 1: Relative Proportions of DNA Adducts Formed by this compound

Adduct Site of Attachment on Deoxyguanosine Percentage of Total Adducts (In Vitro) nih.gov
N-(Deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) C8 ~73%
3-(Deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) N2 ~7%
N-(Deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) C8 Varies with metabolic processing nih.gov

Conformational Dynamics and Structural Alterations of DNA-Adduct Complexes

The covalent attachment of the bulky 2-acetylaminofluorene moiety to DNA induces significant local and global conformational changes in the double helix. nih.govnih.govnih.gov These structural distortions are dependent on the specific type of adduct and the surrounding DNA sequence, and they play a crucial role in the biological consequences of the damage, including recognition by DNA repair enzymes and the propensity for mutagenesis. nih.govoup.com

NMR and circular dichroism studies have revealed that the dG-C8-AAF adduct can exist in multiple conformations, including a major groove B-type (B), a base-displaced stacked (S), and a minor groove wedge (W) conformer. nih.govnih.govacs.org The equilibrium between these conformers is influenced by the local DNA sequence and pH. nih.govnih.gov The dG-C8-AAF adduct often forces the modified guanine into a syn conformation, which is a significant deviation from the normal anti conformation found in B-DNA. pnas.org In contrast, the deacetylated dG-C8-AF adduct exhibits greater conformational flexibility, existing in an equilibrium between a stacked conformation that causes significant distortion and a B-DNA-like conformation where the fluorene residue is positioned in the major groove with minimal perturbation of the helix. tandfonline.com

Implications of the Base Displacement Model in DNA Modification

A key model to describe the structural distortion induced by the dG-C8-AAF adduct is the "base displacement" or "insertion-denaturation" model. nih.govoup.com According to this model, the bulky fluorene ring inserts into the DNA helix, occupying the space normally held by the displaced guanine base. pnas.orgnih.govoup.com The guanine base itself is rotated out of the helical stack, leading to a localized region of denaturation and a significant bend in the DNA axis. pnas.orgnih.gov This model is supported by evidence of increased susceptibility of AAF-modified DNA to nucleases that specifically cleave single-stranded regions. nih.gov

The base displacement caused by the dG-C8-AAF adduct has profound biological implications. It creates a significant roadblock for DNA polymerases, often leading to a halt in replication or the introduction of frameshift mutations. pnas.orgoup.com The distinct structural perturbations caused by the different adducts likely underlie their differential recognition by DNA repair systems and their unique mutagenic signatures. pnas.orgnih.gov

Table 2: Conformational Features of Major AAF-DNA Adducts

Adduct Predominant Guanine Conformation Key Structural Feature Consequence
dG-C8-AAF syn pnas.org Base displacement and fluorene intercalation pnas.orgnih.gov Strong block to DNA replication, frameshift mutations pnas.org
dG-C8-AF anti/syn equilibrium pnas.org Conformational flexibility, less distortion than dG-C8-AAF nih.govtandfonline.com More easily bypassed by DNA polymerases pnas.orgnih.gov
dG-N2-AAF - Located in the minor groove, less helix distortion nih.gov Persistent in tissues, contributes to mutational spectra acs.orgnih.govacs.org

Analysis of Syn and Anti Conformations of Adducted Guanine Residues

The orientation of the adducted guanine base relative to the deoxyribose sugar, described as either syn or anti conformation, is profoundly influenced by the nature of the chemical adduct. In unmodified DNA, the guanine base predominantly adopts the energetically favorable anti conformation, which is essential for standard Watson-Crick base pairing. pnas.org

The covalent attachment of the bulky N-acetyl-2-aminofluorene moiety at the C8 position of guanine, forming the dG-C8-AAF adduct, introduces significant steric hindrance. pnas.org Specifically, the presence of the acetyl group creates a steric clash with the sugar-phosphate backbone of the DNA. pnas.orgpnas.org This clash makes the normal anti conformation energetically unfavorable. Consequently, the adducted guanine residue is forced to rotate around the glycosidic bond into the syn conformation. pnas.orgpnas.orgnih.gov This conformational lock into the syn position is a defining characteristic of the dG-C8-AAF adduct. pnas.org

In contrast, the corresponding deacetylated adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), lacks this specific steric constraint. As a result, the dG-C8-AF adduct is conformationally more flexible and can exist in both syn and anti conformations. pnas.orgpnas.org This ability to adopt an anti conformation allows the guanine to maintain a semblance of normal base pairing, which explains why the dG-C8-AF adduct is less of a block to DNA replication compared to the dG-C8-AAF adduct. pnas.orgacs.org The distinct conformational preferences of these two closely related adducts are a primary determinant of their different biological and mutagenic outcomes. pnas.org Computational studies have corroborated these findings, highlighting the conformational heterogeneity of AAF-dG adducts and noting the possibility of an anti conformation, although the syn conformation is predominant and more stable. oup.com

Biological Consequences of Dna Adducts: Mutagenesis and Dna Damage

Interference with DNA Replication Bypass and DNA Polymerase Interactions

DNA adducts formed by 3-Acetyloxy-2-acetylaminofluorene, particularly the N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) adduct, present significant obstacles to the DNA replication machinery. pnas.orgnih.gov These bulky lesions can cause stalling or blockage of replicative DNA polymerases. nih.govoup.com The dG-C8-AAF adduct, for instance, forces the guanine (B1146940) base into a syn conformation, causing a major distortion in the DNA helix that hinders the progression of high-fidelity polymerases like T4 DNA polymerase and E. coli DNA polymerase I. pnas.orgpnas.org

The interaction with different DNA polymerases varies. While replicative polymerases are strongly blocked by the acetylated AAF adduct, some specialized low-fidelity translesion synthesis (TLS) polymerases, such as DNA polymerase η (Pol η), can bypass these lesions, albeit slowly and sometimes in an error-prone manner. nih.govpnas.org For example, Pol η can replicate through dG-C8-AAF lesions, but the efficiency is dependent on the size of the bulky adduct. nih.gov In some cases, bypass of the AAF adduct by polymerases like T7 DNA polymerase is hindered because the adduct locks the polymerase in an open, inactive conformation. pnas.org The deacetylated adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), is less of a block to replication and is more readily bypassed by polymerases, though this can lead to misincorporation of nucleotides. pnas.orgnih.gov

The ability of certain polymerases to bypass these adducts is crucial for cell survival but comes at the cost of introducing mutations. For instance, in yeast, the bypass of AAF-dG adducts involves both Rev1 and Polymerase ζ, highlighting a multi-polymerase process for handling this type of DNA damage. oup.com

Induction of Specific Mutational Events (e.g., Frameshift Mutations, Point Mutations)

The DNA adducts of this compound are potent inducers of specific types of mutations. The nature of these mutations is heavily influenced by the type of adduct and the surrounding DNA sequence. uri.edunih.gov

The N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) adduct is particularly known for inducing frameshift mutations, especially in repetitive DNA sequences. nih.govnih.gov These often occur at "hotspots," which are specific sequences prone to this type of mutation. acs.orgnih.gov The proposed mechanism involves the formation of slipped mutagenic intermediates during replication, which are stabilized by the AAF adduct. pnas.org Specifically, -1 and -2 frameshift mutations are common. uri.edu

In addition to frameshifts, AAF adducts can also lead to point mutations, primarily G:C → T:A transversions. nih.govpnas.orgnih.gov Studies in mammalian cells have shown that a single dG-C8-AAF adduct can increase the mutation frequency significantly, with over 80% of the mutations being targeted at the site of the adduct. nih.govpnas.orgresearchgate.net The type of mutation can also be tissue-specific. For example, in mice, AAF-induced liver tumors often show C→A transversions in the H-ras gene, while lung tumors exhibit A→T transversions in the K-ras gene. nih.gov

The deacetylated adduct, dG-C8-AF, on the other hand, primarily induces base substitution mutations rather than frameshifts. pnas.orgnih.gov

The following table summarizes the types of mutations induced by AAF adducts in different systems.

SystemPredominant Mutation TypesReference
Mammalian Cells (general)G:C → T:A transversions, G:C → C:G transversions, single nucleotide deletions nih.govpnas.org
Human Cells (pZ189 shuttle vector)85% base substitutions, mainly G:C → T:A transversions pnas.org
Mouse Liver (lacI transgene)Predominantly single base changes at G:C pairs, especially G:C → T:A transversions oup.com
Mouse Liver Tumors (H-ras gene)C→A transversion at codon 61 nih.gov
Mouse Lung Tumors (K-ras gene)A→T transversion at codon 61 nih.gov
E. coliFrameshift mutations, G:C → T:A transversions, G:C → C:G transversions nih.govpnas.org

Stimulation of Unscheduled DNA Synthesis (UDS) as a Cellular Response

The presence of DNA adducts formed by this compound triggers a cellular DNA repair mechanism known as unscheduled DNA synthesis (UDS). UDS is a form of excision repair that removes the damaged segment of DNA and synthesizes a new, correct strand. nih.govoup.com The induction of UDS can be observed in various cell types, including hepatocytes and mononuclear leukocytes, following exposure to AAF or its metabolites. nih.govnih.govnih.gov

Studies have shown a dose-dependent induction of UDS in primary rat hepatocytes treated with 2-acetylaminofluorene (B57845) (AAF) and its more reactive metabolite, N-hydroxy-2-acetylaminofluorene (N-OH-AAF). nih.gov Similarly, N-acetoxy-2-acetylaminofluorene (NA-AAF) has been shown to induce UDS in granulopoietic precursor cells in chronic myeloid leukemia and in human mononuclear leukocytes. oup.comnih.gov The level of UDS can vary between cell types and is influenced by the metabolic activation capacity of the cells. nih.govoup.com For instance, pretreatment of rats with 3-methylcholanthrene (B14862), an inducer of metabolic enzymes, enhances the AAF-induced UDS in hepatocytes. nih.gov

Interestingly, the UDS induced by NA-AAF appears to be related to DNA lesions that are recognized with some difficulty by the repair machinery, as it does not significantly activate the enzyme ADP-ribosyl transferase (ADPRT), unlike the damage caused by agents like UV radiation or ethylene (B1197577) oxide. nih.gov Furthermore, the repair of DNA lesions induced by NA-AAF can be inhibited by oxidative stress. aacrjournals.org In some contexts, an increase in NA-AAF induced UDS may signal the evolution of more malignant cell populations. oup.com

The following table provides an overview of studies on AAF-induced UDS.

Cell TypeInducing AgentKey FindingsReference
Rat Hepatocytes2-Acetylaminofluorene (AAF), N-OH-2-acetylaminofluorene (N-OH-AAF)Dose-dependent induction of UDS. Pre-treatment with 3-methylcholanthrene enhances UDS. nih.gov
Human Granulopoietic Cells (CML)N-acetoxy-2-acetylaminofluorene (NA-AAF)UDS levels vary with cell maturity. Increased UDS may precede accelerated leukocytosis. oup.com
Human Mononuclear LeukocytesN-acetoxy-2-acetylaminofluorene (NA-AAF)UDS is not affected by inhibitors of ADP-ribosyl transferase. nih.gov
Horse Mononuclear LeukocytesN-acetoxy-2-acetylaminofluorene (NA-AAF)UDS levels correlated with NA-AAF binding, age, and blood pressure. nih.gov
Mouse Hepatocytes2-Acetylaminofluorene (2-AAF)UDS induction observed, but decreases with time in culture. nih.gov
Human FibroblastsN-acetoxy-2-acetylaminofluoreneRepair of NA-AAF damage shares rate-limiting steps with UV damage repair. aacrjournals.org

Induction of DNA Strand Breaks and Factors Influencing Lesion Stability

The formation of bulky adducts by this compound can lead to the induction of DNA strand breaks. wikipedia.org While the initial reaction of N-acetoxy-2-acetylaminofluorene (AcO-AAF) with DNA does not directly cause strand breaks, these breaks can appear after subsequent treatments, such as exposure to alkali conditions or near-ultraviolet light. nih.gov Both N-hydroxy-2-acetylaminofluorene (N-OH-AAF) and N-acetoxy-2-acetylaminofluorene (N-OAc-AAF) have been shown to induce dose-dependent DNA strand breaks in mouse and rat hepatocytes. nih.gov

The stability of the DNA lesions formed by AAF is a critical factor influencing their biological consequences. The 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG(N2)-AAF) lesion, for example, is a bulky adduct that can persist in cellular DNA for extended periods. nih.govacs.org Structural studies have shown that the AAF moiety resides in the minor groove of the DNA helix. nih.govacs.org Interestingly, the presence of the dG(N2)-AAF adduct can actually increase the thermal and thermodynamic stability of the DNA duplex, an effect driven by a favorable entropy. nih.govacs.org This increased stability may contribute to the persistence of the lesion by making it a poor substrate for DNA repair enzymes. nih.govoup.com

In contrast, the dG-C8-AAF adduct causes a significant local distortion of the DNA helix, which can lead to destabilization. pnas.orgnih.gov This local denaturation is thought to be a key factor in the mechanism of frameshift mutagenesis, as it can be alleviated by the formation of a bulged-out, slipped intermediate structure that is then stabilized by the adduct. pnas.org

Enzymatic Processing and Dna Repair Pathways of 3 Acetyloxy 2 Acetylaminofluorene Dna Adducts

Role of Deacetylase Enzymes in Adduct Processing and Detoxification

Upon reaction with DNA, 3-Acetyloxy-2-acetylaminofluorene (also known as N-acetoxy-2-acetylaminofluorene or N-Aco-AAF) predominantly forms an adduct at the C8 position of guanine (B1146940), the N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) adduct. nih.govoup.comnih.gov However, this is not the only adduct observed in vivo. A crucial step in the processing of these adducts involves enzymatic deacetylation. wikipedia.org

Microsomal deacetylase enzymes can act on the N-acetyl group of the fluorene (B118485) moiety attached to DNA. wikipedia.orglouisville.edu This enzymatic action converts the dG-C8-AAF adduct into the deacetylated N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) adduct. nih.govwikipedia.org Consequently, a cell's metabolic activity can lead to a mixed population of both acetylated (AAF) and deacetylated (AF) adducts. nih.gov In fact, studies on human fibroblasts treated with N-acetoxy-2-acetylaminofluorene revealed that the deacetylated dG-C8-AF adduct is the main lesion induced. oup.com The interconversion between these acetylated and deacetylated forms is a critical factor, as the two adducts have distinct structural effects on DNA and are recognized with different efficiencies by the DNA repair machinery. nih.govoup.com While deacetylation to the aminofluorene adduct can be seen as a step in a metabolic pathway, the ultimate detoxification lies in the complete removal of the adduct from the DNA strand. louisville.edu

Nucleotide Excision Repair (NER) Mechanisms and Efficiency

Nucleotide Excision Repair (NER) is the principal pathway for removing the bulky, helix-distorting adducts formed by this compound. oup.comnih.govnih.gov This robust "cut and patch" mechanism is responsible for repairing a wide array of structurally diverse DNA lesions. nih.govresearchgate.net In humans, the process is initiated by the XPC-RAD23B complex, which recognizes the distortion in the DNA helix caused by the lesion. researchgate.netnih.gov Following recognition, a cascade of other NER factors is recruited to the site, leading to the excision of a 24-32 nucleotide-long, single-stranded DNA fragment containing the adduct. nih.govnih.gov The resulting gap is then filled in by DNA polymerases. nih.gov Both AAF and AF adducts are substrates for the NER pathway, but their repair efficiencies can differ significantly. oup.comnih.gov

A key aspect of NER is its substrate specificity, which is notably different for acetylated (dG-C8-AAF) and deacetylated (dG-C8-AF) adducts. Multiple studies have demonstrated that the dG-C8-AAF adduct is generally a better substrate for NER than the dG-C8-AF adduct. oup.comnih.govresearchgate.net This difference in repair susceptibility is attributed to the distinct structural perturbations each adduct imposes on the DNA double helix. oup.com

Comparative NER Efficiency of Acetylated vs. Deacetylated Adducts
Adduct TypeRelative NER EfficiencyKey Structural FeaturePrimary Reason for Efficiency Difference
dG-C8-AAF (Acetylated)HigherPresence of N-acetyl groupCauses greater DNA helix distortion and thermodynamic destabilization, leading to better recognition by NER proteins. oup.comresearchgate.netnih.gov
dG-C8-AF (Deacetylated)LowerAbsence of N-acetyl groupInduces less structural distortion, resulting in weaker recognition and lower repair rates. oup.comnih.gov

The efficiency of NER is not uniform along the genome but is profoundly influenced by the local DNA sequence context. nih.govoup.com The NarI recognition sequence (5'-GGCGCC-3') has been extensively used as a model to study this phenomenon, as it serves as a mutational hotspot for carcinogens that bind to guanine. nih.govnih.govoup.com

Studies using DNA substrates with a single dG-C8-AAF adduct placed at one of the three guanines (G1, G2, or G3) in the NarI sequence (5'-CTCG1G2CG3CCATC-3') have revealed dramatic differences in repair kinetics. oup.comnih.govnih.gov In human cell extracts, the adduct at the G2 position was repaired significantly more efficiently than adducts at the G1 or G3 positions. oup.comnih.gov Conversely, in the E. coli UvrABC system, the repair efficiencies were different, with the G1 position being repaired most efficiently, followed by G3, and then G2 (G1 > G3 > G2). nih.gov These sequence-dependent differences are attributed to distinct local conformations, such as the degree of helix untwisting and minor groove opening, induced by the adduct at each specific site. nih.govoup.com The conformation of the adducted DNA, which can vary between a base-displaced intercalated form and a major groove form, is a critical determinant for repair outcomes. oup.comnih.gov

Impact of NarI Sequence Context on NER Efficiency of dG-C8-AAF Adducts
Repair SystemGuanine Position in NarI SequenceRelative Repair Efficiency
Human Cell ExtractG1Moderate oup.comnih.gov
G2Highest oup.comnih.gov
G3Moderate oup.comnih.gov
E. coli UvrABCG1100% (Highest) nih.gov
G218% (Lowest) nih.gov
G366% (Moderate) nih.gov

Investigation of Other Potential DNA Repair Pathways

While NER is unequivocally the major pathway for the removal of bulky adducts derived from this compound, the involvement of other repair mechanisms has been considered. nih.gov The cellular response to DNA damage is a complex network, and pathway crosstalk can occur. europa.eunih.gov For instance, within NER, there are two sub-pathways: global genome repair (GGR), which surveys the entire genome for lesions, and transcription-coupled repair (TCR), which preferentially removes lesions from the transcribed strand of active genes. oup.com Both TCR and GGR are involved in repairing damage from N-acetoxy-2-acetylaminofluorene. oup.com

Some lesions can be substrates for more than one repair pathway. nih.gov However, for the large, helix-distorting dG-C8-AAF and dG-C8-AF adducts, there is little evidence to suggest a significant role for other major pathways like Base Excision Repair (BER) or Mismatch Repair (MMR), which typically handle smaller base modifications and replication errors, respectively. nih.gov The bulky nature of the fluorene adducts makes them poor substrates for the glycosylases that initiate BER. The primary alternative to successful repair is often lesion bypass by specialized translesion synthesis (TLS) polymerases during replication, a process that is frequently error-prone and a major source of mutations. nih.gov Therefore, while the cellular DNA damage response is multifaceted, NER remains the critical error-free repair pathway for mitigating the genotoxic effects of this compound-DNA adducts.

Advanced Research Methodologies and Models for Mechanistic Elucidation of 3 Acetyloxy 2 Acetylaminofluorene

In Vitro Experimental Systems

In vitro models provide controlled environments to investigate the cellular and molecular consequences of exposure to 3-Acetyloxy-2-acetylaminofluorene. These systems are crucial for studying metabolic activation, DNA adduct formation, and the subsequent cellular responses.

Application of Mammalian Cell Culture Models

Mammalian cell cultures are indispensable tools for studying the effects of this compound in a biological context.

Chinese Hamster Ovary (CHO) Cells: CHO cells are a widely used model in genetic toxicology studies involving this compound. nih.govoup.com Studies have shown that CHO cells can metabolize N-Aco-AAF, leading to the formation of DNA adducts and subsequent mutations. nih.gov For instance, exposure of CHO cells to N-Aco-AAF induces mutations at the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) locus. nih.gov The primary DNA adduct formed is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). nih.govnih.gov Interestingly, the mutagenicity of N-Aco-AAF in CHO cells can be reduced by inhibiting deacetylation, suggesting that N-deacetylation to N-acetoxy-2-aminofluorene is a critical activation step in these cells. nih.gov Furthermore, immunohistochemical studies using anti-G-C8-AF antiserum have enabled the visualization of adduct distribution in metaphase chromosomes of CHO cells, revealing that regions of high DNA damage correspond to areas of active DNA synthesis. nih.gov

Reuber Hepatoma Cells: While direct studies on this compound in Reuber hepatoma cells are less documented in the provided context, these cells are a relevant model for liver-related carcinogenesis studies. They have been used to study factors that stimulate DNA synthesis, which is a key process in cancer development. nih.gov Given that the liver is a primary target for 2-AAF-induced tumors, Reuber hepatoma cells represent a valuable system for investigating the hepatocarcinogenic potential of its derivatives. isciii.es

HepaRG Human Liver Cells: HepaRG cells are a unique human bipotent progenitor cell line that can differentiate into both hepatocyte-like and biliary-like cells. nih.govnih.gov This co-culture system provides a more physiologically relevant model of the human liver compared to other cell lines like HepG2. nih.govthermofisher.com HepaRG cells exhibit high levels of cytochrome P450 (CYP) enzyme activity, which is crucial for the metabolic activation of many carcinogens, including the parent compound 2-AAF. ontosight.ainih.govmerckmillipore.com They express a comprehensive profile of Phase I and II drug-metabolizing enzymes and drug transporters, making them an excellent model for studying the bioactivation and detoxification pathways of xenobiotics. nih.govthermofisher.commerckmillipore.com Although direct studies with this compound were not detailed in the search results, the demonstrated metabolic competence of HepaRG cells makes them a superior model for investigating its hepatotoxicity and carcinogenic mechanisms in a human context. nih.govresearchgate.net

Below is an interactive data table summarizing the applications of these cell models:

Cell LineKey Features & Applications in AAF ResearchMajor Findings with N-Aco-AAF
Chinese Hamster Ovary (CHO) Cells Widely used for mutagenesis and DNA repair studies. nih.govoup.comInduces mutations at the HGPRT locus. nih.gov The major DNA adduct is dG-C8-AF. nih.govnih.gov Mutagenicity is dependent on N-deacetylation. nih.gov
Reuber Hepatoma Cells Model for liver carcinogenesis and factors stimulating DNA synthesis. nih.govNot directly studied, but relevant for hepatocarcinogenesis research.
HepaRG Human Liver Cells Physiologically relevant human liver model with high metabolic activity (CYP enzymes). nih.govnih.govthermofisher.comNot directly studied, but highly suitable for investigating human metabolism and hepatotoxicity of N-Aco-AAF. nih.govresearchgate.net

Oligonucleotide and Polynucleotide Modification Studies for Site-Specific Adduct Incorporation

To understand the precise structural and functional consequences of DNA damage, researchers synthesize oligonucleotides and polynucleotides containing a single, site-specifically placed this compound adduct. oup.comoup.comacs.org This approach allows for detailed analysis of how the adduct affects DNA conformation, replication, and repair.

The reaction of N-acetoxy-2-acetylaminofluorene with oligonucleotides primarily targets guanine (B1146940) residues, leading to the formation of several adducts, most notably N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF). oup.com These site-specifically modified DNA strands are then used as templates in various biochemical and biophysical assays. oup.comacs.org

Studies using modified oligonucleotides have revealed that the presence of an AAF adduct can cause significant conformational changes in the DNA helix, including a "base displacement model" where the modified guanine is pushed out of the helix. aacrjournals.org Circular dichroism spectra of AAF-modified oligonucleotides show gross conformational changes, including rotation around the glycosidic bond of the modified guanosine. pnas.orgpnas.org These structural distortions are believed to inactivate the function of the modified codon in protein synthesis. pnas.orgpnas.org Furthermore, these modified sequences are crucial for investigating the mechanisms of translesion synthesis by various DNA polymerases, revealing how the position of the adduct within a specific sequence can influence the type and frequency of mutations. acs.org

Enzymatic Reaction Systems for Studying Bioactivation and Adduct Formation

The carcinogenicity of 2-AAF and its derivatives is dependent on their metabolic activation to reactive electrophiles that can bind to DNA. wikipedia.orgvulcanchem.com In vitro enzymatic reaction systems are employed to identify the specific enzymes involved in this bioactivation process and to characterize the resulting DNA adducts.

The primary activation step for 2-AAF is N-hydroxylation by cytochrome P450 (CYP) enzymes to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF). wikipedia.orgbibliotekanauki.pl This proximate carcinogen can be further activated by O-acetylation via N-acetyltransferases or O-sulfation via sulfotransferases to form highly reactive esters, including this compound. wikipedia.org These esters can spontaneously decompose to form a reactive nitrenium ion, which is considered the ultimate carcinogenic species that reacts with DNA. ontosight.aiwikipedia.org

Enzymatic hydrolysis of DNA treated with N-Aco-AAF, using enzymes like DNase I, snake venom phosphodiesterase, and alkaline phosphatase, allows for the isolation and quantification of the different DNA adducts formed. nih.gov High-performance liquid chromatography (HPLC) analysis of the hydrolyzed DNA has shown that the major adduct formed from N-Aco-AAF is N-(guanin-8-yl)-2-acetylaminofluorene (G-C8-AAF), with a smaller amount of 3-(guanin-N2-yl)-2-acetylaminofluorene (G-N2-AAF). nih.gov However, in some cellular contexts, deacetylation can occur, leading to the formation of N-(guanin-8-yl)-2-aminofluorene (G-C8-AF). nih.govnih.gov

Computational and Theoretical Approaches

Computational and theoretical methods provide powerful tools to complement experimental studies by offering detailed insights into the atomic-level interactions and dynamics of this compound-DNA adducts.

Molecular Dynamics Simulations of DNA-Adduct Complexes

Molecular dynamics (MD) simulations are used to model the dynamic behavior of DNA duplexes containing AAF adducts over time. nih.govnih.gov These simulations provide valuable information on how the adduct affects the structure, flexibility, and stability of the DNA helix.

MD simulations have been instrumental in elucidating the conformational landscape of dG-C8-AAF adducts within different DNA sequence contexts. nih.gov These studies have shown that the dG-C8-AAF adduct can adopt various conformations, including a "stacked" (S-type) conformation where the fluorene (B118485) ring is inserted into the DNA helix, and a more external "B-type" conformation. nih.gov The relative stability of these conformers is influenced by the surrounding DNA sequence and can impact the biological consequences of the adduct, such as the efficiency of nucleotide excision repair (NER). nih.govnih.gov For example, simulations have suggested that the greater repair susceptibility of dG-C8-AAF compared to dG-C8-AF stems from steric hindrance by the acetyl group, which weakens the stabilizing stacking interactions between the adduct and the DNA bases. nih.gov

Quantum Chemical Calculations for Reactive Intermediates (e.g., Nitrenium Ion)

Quantum chemical calculations are employed to study the electronic structure and reactivity of the transient intermediates formed during the metabolic activation of this compound. ontosight.ai A key reactive intermediate is the nitrenium ion, which is believed to be the ultimate carcinogen that directly attacks DNA. ontosight.aiwikipedia.org

These calculations can provide insights into the stability and reactivity of the nitrenium ion and help to explain its preference for reacting with specific sites on the DNA, primarily the C8 position of guanine. ontosight.aiwikipedia.org By understanding the electronic properties of this reactive species, researchers can better predict the types of DNA adducts that will be formed and their potential mutagenic consequences.

Conformer Searching and Energy Landscape Analysis of Adduct Structures

The structure and conformation of DNA adducts derived from carcinogens like this compound (N-AcO-AAF) are critical determinants of their biological consequences, including mutagenicity and repair efficiency. acs.org Computational approaches, including conformer searching and energy landscape analysis, have become indispensable tools for elucidating the three-dimensional structures of these adducts and understanding their dynamic behavior. tandfonline.comresearchgate.net

Minimized potential-energy calculations have been employed to determine the conformation of DNA adducts formed by 2-acetylaminofluorene (B57845) (AAF). researchgate.net These studies involve exploring the vast conformational space of the modified DNA to identify low-energy, stable structures. For instance, in the case of the major adduct formed at the C8 position of guanine, N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), computational analyses have revealed a preference for a syn conformation around the glycosidic bond. researchgate.netpnas.org

A variety of computational methods are utilized in these analyses, ranging from molecular mechanics force fields (e.g., SYBYL, MMFF94) to semi-empirical quantum mechanics methods (e.g., AM1, PM3, MNDO) and higher-level density functional theory (DFT) calculations. researchgate.netresearchgate.net Comparative studies have shown that while methods like MMFF94 and AM1 can provide results consistent with DFT and experimental data for planar structures, others such as SYBYL, MNDO, and PM3 may predict non-planar geometries that differ significantly. researchgate.net This highlights the importance of selecting appropriate computational models for reliable structural predictions.

Energy landscape analysis provides a broader perspective by mapping the potential energy surface of the adduct, revealing the relative energies of different conformations and the energy barriers between them. arxiv.orgplos.org This analysis has shown that for the dG-C8-AAF adduct, the fluorene and guanine moieties can adopt various orientations relative to each other, with certain arrangements being energetically favored. researchgate.net For example, a coplanar arrangement of the guanine and the bridging acetyl group is generally disfavored. researchgate.net These conformational preferences can significantly influence how the adduct interacts with DNA polymerases and repair enzymes, ultimately affecting its mutagenic potential. acs.orgpnas.org

Furthermore, computational studies have contrasted the conformational flexibility of the acetylated adduct (dG-C8-AAF) with its deacetylated counterpart, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). The acetylated form is found to be more rigid, which may contribute to its distinct biological effects. researchgate.net The structural insights gained from these computational methodologies are crucial for interpreting experimental data and for building comprehensive models of carcinogenesis. researchgate.net

Advanced Analytical Techniques for Adduct and Metabolite Characterization

The detection and quantification of DNA adducts and metabolites of this compound are paramount for understanding its mechanism of action. A suite of advanced analytical techniques has been developed and refined for this purpose, each offering unique advantages in terms of sensitivity, specificity, and throughput.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of metabolites and DNA adducts of this compound. nih.govnih.gov Reverse-phase HPLC, in particular, is widely used to separate complex mixtures of these compounds, allowing for their individual characterization. nih.gov

In studies analyzing DNA adducts, enzymatic hydrolysis of the modified DNA is often the first step, yielding a mixture of modified and unmodified nucleosides. nih.gov Subsequent HPLC analysis can then separate the different adducts, such as N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF). nih.gov For instance, after enzymatic digestion of DNA treated with [3H]N-acetoxy-2-acetylaminofluorene, HPLC analysis revealed approximately 73% dG-C8-AAF and 7% dG-N2-AAF. nih.gov

HPLC is also crucial in studying the metabolism of related compounds like 2-acetylaminofluorene (AAF). By using radiolabeled AAF, researchers can track its biotransformation in biological systems. HPLC analysis of metabolites has identified compounds such as 5-hydroxy-AAF, 7-hydroxy-AAF, and 9-hydroxy-AAF. researchgate.net Furthermore, HPLC can be coupled with other detection methods, such as UV-visible spectrophotometry or mass spectrometry, to provide structural information about the separated compounds. nih.govnih.gov The quantitative power of HPLC allows for the determination of the relative amounts of different adducts and metabolites, providing insights into the metabolic pathways and the extent of DNA damage. nih.govresearchgate.net

Compound Analytical Method Key Findings Reference
dG-C8-AAF, dG-N2-AAFReverse-phase HPLC after enzymatic hydrolysisSeparation and quantification of major DNA adducts. nih.gov
5-hydroxy-AAF, 7-hydroxy-AAF, 9-hydroxy-AAFHPLC with radiolabelingIdentification of major metabolites of AAF. researchgate.net
Isomeric methylthio derivatives of 2-AAF and 2-AFHPLCSeparation and quantification of adduct degradation products. nih.gov

The ³²P-postlabelling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, capable of detecting as few as one adduct in 10¹⁰ nucleotides. nih.govresearchgate.net This makes it particularly suitable for studies involving low-level environmental exposures or when only small amounts of DNA are available. nih.govnih.gov The assay involves several key steps:

Enzymatic digestion of DNA to 3'-deoxynucleoside monophosphates.

Enrichment of the adducted nucleotides.

Labeling of the adducts with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

Chromatographic separation of the labeled adducts, typically by thin-layer chromatography (TLC) or HPLC. nih.govnih.govpsu.edu

The ³²P-postlabelling assay has been successfully applied to detect DNA adducts formed from 2-acetylaminofluorene (AAF) and its metabolites. psu.edusemanticscholar.org For example, it has been used to measure DNA adduct formation in 3D reconstructed human skin models treated with AAF, N-hydroxy-2-AAF (N-OH-AAF), and N-hydroxy-2-aminofluorene (N-OH-AF). semanticscholar.org The major DNA adducts identified in vivo, including dG-C8-AF, dG-C8-AAF, and dG-N2-AAF, are detectable by this method. semanticscholar.org

One of the strengths of the ³²P-postlabelling assay is its ability to detect a wide range of bulky aromatic DNA adducts without prior knowledge of their specific structures. researchgate.netnih.gov However, a limitation is that it does not directly provide structural identification of the adducts. semanticscholar.org Despite this, its high sensitivity has made it an invaluable tool in molecular toxicology and carcinogenesis research. nih.gov

Application Key Finding Reference
DNA adduct formation in human skin modelsAdduct levels increased significantly after multiple exposures to 2-AAF. semanticscholar.org
Analysis of DNA from rats administered 2-AAFThe major DNA adduct formed was dG-C8-AF. psu.edu

Mass spectrometry (MS) has emerged as a powerful technique for the structural characterization of DNA adducts and metabolites of this compound and related compounds. nih.govresearchgate.net When coupled with a separation technique like liquid chromatography (LC), LC-MS allows for the sensitive and specific detection and identification of these molecules in complex biological matrices.

For instance, HPLC combined with electrospray tandem mass spectrometry (HPLC-ES-MS/MS) has been used to assess the levels of DNA adducts in liver and kidney tissues of rats fed 2-acetylaminofluorene (AAF). This approach enabled the identification and quantification of N-(deoxyguanosine-8-yl)-2-aminofluorene as the major adduct. researchgate.net

MS-based methods are also crucial for the characterization of synthetic oligonucleotides containing site-specific AAF adducts, which are used as models to study the biological consequences of DNA damage. researchgate.net Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry can be used to verify the sequence and modification of these custom-synthesized DNA strands. researchgate.net

Furthermore, mass spectrometry plays a key role in characterizing the reactive metabolites of carcinogens. The product ion spectra generated by tandem MS (MS/MS) provide structural information that can help to elucidate the identity of metabolites and their adducts with macromolecules like proteins. nih.gov

Technique Application Key Finding Reference
HPLC-ES-MS/MSQuantification of DNA adducts in rat tissuesdG-C8-AF was the major adduct detected. researchgate.net
MALDI-TOF MSCharacterization of modified oligonucleotidesVerification of site-specific AAF adducts. researchgate.net
UPLC-ESI/MS²Analysis of albumin adductsCharacterization of adducts formed by reactive metabolites. nih.gov

Immunochemical methods, which utilize antibodies that specifically recognize carcinogen-DNA adducts, offer a highly sensitive and specific means of detection and quantification. who.int Radioimmunoassay (RIA) is a classic example of this approach and has been extensively used in studies of this compound and its derivatives. nih.govnih.gov

Antibodies have been raised in rabbits against N-(guanosin-8-yl)-2-acetylaminofluorene, which can detect both the acetylated (dG-8-AAF) and deacetylated (dG-8-AF) C8 adducts of guanine. nih.govnih.gov These RIAs are capable of quantifying picomole amounts of these adducts. nih.gov By developing standard curves with varying proportions of the acetylated and deacetylated forms, it is possible to determine the relative amounts of each in an unknown sample. nih.gov

RIAs have been employed to study the formation and repair of these adducts in various cell types, including mouse epidermal cells and human fibroblasts. nih.govnih.gov For example, in cultured human skin fibroblasts exposed to N-acetoxy-2-acetylaminofluorene, only about 5% of the C8 adduct was found to be in the acetylated form. nih.gov These studies have also demonstrated the repair of these adducts over time, with human and mouse cells removing 40-50% of the C8 adducts within 24 hours. nih.govnih.gov

Besides RIA, other immunochemical techniques like immunofluorescence microscopy and immunoautoradiography have been developed to visualize adducts within individual cells. psu.edunih.gov These methods provide valuable spatial information about the distribution of DNA damage within tissues and cell populations. psu.edu

Cell Type Adduct Distribution Repair Rate (24h) Reference
Human Skin Fibroblasts~5% acetylated C8 adduct~50% removal of C8 adducts nih.gov
Mouse Epidermal Cells~3% acetylated C8 adduct~40% removal of C8 adducts nih.gov
Primary Rat Hepatocytes~80% acetylated C8 adductsNot specified nih.gov

Q & A

Q. What are the established synthetic routes for 3-acetyloxy-2-acetylaminofluorene, and how can researchers optimize yield and purity?

Synthesis typically involves sequential acetylation of 2-aminofluorene derivatives. A common method includes:

  • Step 1 : Acetylation of the amino group using acetic anhydride in anhydrous pyridine at 60–80°C .
  • Step 2 : O-Acetylation of the hydroxyl group via reaction with acetyl chloride in dichloromethane under nitrogen .
    Optimization strategies :
  • Use inert conditions to prevent hydrolysis of acetyl groups.
  • Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .
  • Purify via column chromatography (gradient elution) or recrystallization from ethanol/water .

Q. How should researchers characterize this compound for structural confirmation?

Key analytical methods include:

  • NMR : 1^1H NMR (CDCl₃) to confirm acetyl group integration (δ 2.3–2.6 ppm for CH₃CO) and aromatic proton signals (δ 7.1–8.2 ppm for fluorene backbone) .
  • Mass spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 309 (C₁₉H₁₅NO₃) and fragmentation patterns (e.g., loss of acetyl groups at m/z 249) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What experimental designs are recommended to study the metabolic activation of this compound in mammalian systems?

  • In vitro models : Incubate with liver microsomes (rat/human) and NADPH to simulate Phase I metabolism. Detect reactive intermediates (e.g., N-hydroxy metabolites) via LC-MS/MS .
  • DNA adduct analysis : Use 32^{32}P-postlabeling or accelerator mass spectrometry to quantify adduct formation in cultured hepatocytes .
  • Controls : Include inhibitors like ketoconazole (CYP3A4) to identify metabolic pathways .

Q. How can researchers resolve contradictions in reported genotoxicity data for this compound?

Discrepancies may arise from:

  • Metabolic competency : Ensure in vitro assays (e.g., Ames test) include S9 liver homogenate for metabolic activation .
  • Dose-response variability : Conduct comet assays at multiple concentrations (1–100 μM) in primary human lymphocytes .
  • Strain specificity : Test bacterial strains (TA98 vs. TA100) for frameshift vs. base-pair mutation sensitivity .

Q. What methodologies are suitable for assessing environmental persistence and transformation products of this compound?

  • Photodegradation studies : Exclude aqueous solutions to UV light (254 nm) and analyze breakdown products via HRMS .
  • Soil microcosms : Spike soil samples (1 ppm) and quantify residual compound via QuEChERS extraction followed by GC-MS .
  • QSAR modeling : Predict biodegradation pathways using software like EPI Suite, cross-referenced with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.